molecular formula C18H16N2O3 B14328721 N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline CAS No. 103769-08-0

N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline

Cat. No.: B14328721
CAS No.: 103769-08-0
M. Wt: 308.3 g/mol
InChI Key: STXPUHITJKAFQG-UHFFFAOYSA-N
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Description

N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline is an aromatic amine derivative featuring a naphthalene core substituted with a nitro group at the 4-position and an ethyloxy linker connecting the naphthalene to an aniline moiety. The nitro group confers strong electron-withdrawing properties, influencing electronic distribution and reactivity, while the ethyloxy spacer may enhance conformational flexibility.

Properties

CAS No.

103769-08-0

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline

InChI

InChI=1S/C18H16N2O3/c21-20(22)17-10-11-18(16-9-5-4-8-15(16)17)23-13-12-19-14-6-2-1-3-7-14/h1-11,19H,12-13H2

InChI Key

STXPUHITJKAFQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCOC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline typically involves the reaction of 4-nitronaphthol with 2-chloroethylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitronaphthol is replaced by the ethoxy group of 2-chloroethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amino compound.

    Substitution: The major products depend on the specific substitution reaction, such as nitroaniline, sulfoaniline, or haloaniline derivatives.

Scientific Research Applications

N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include derivatives with variations in substituents, aromatic cores, and linkers. These differences significantly impact physical, electronic, and intermolecular properties.

Table 1: Structural and Electronic Properties of Analogs
Compound Name Core Structure Substituents Molecular Weight Key Electronic Features Reference
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline (Target) Naphthalene -NO₂ (4-position), ethyloxy linker ~325.34* Strong electron-withdrawing nitro group -
N-(2-(4-nitrophenoxy)ethyl)aniline Phenyl -NO₂ (4-position), ethyloxy linker ~258.28 Nitro on phenyl; reduced conjugation
N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline Naphthalene -Br (3,6-positions), ethyloxy linker 556.29 Electron-withdrawing Br; extended π-system
N-[2-(4-fluorophenyl)sulfanylethyl]aniline Phenyl -F, -S- linker 247.34 Sulfur introduces polarizability
N-(2-(thiophen-2-yl)ethyl)aniline Thiophene Heterocyclic thiophene 203.31 Enhanced aromatic interactions

*Calculated molecular weight based on formula C₁₈H₁₆N₂O₃.

Key Observations:

  • Nitro Placement: The nitro group on naphthalene (target compound) enables stronger conjugation across the fused aromatic system compared to nitro on phenyl (e.g., N-(2-(4-nitrophenoxy)ethyl)aniline) .
  • Heterocyclic Influence: Thiophene-containing analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s electron-rich nature.

Intermolecular Interactions and Crystal Packing

Hydrogen bonding and π-π interactions dominate the solid-state behavior of these compounds.

Table 2: Intermolecular Interactions in Analogs
Compound Name Hydrogen Bonding Crystal System Notable Packing Features Reference
N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline N-H⋯Br, N-H⋯O Triclinic (P1) Centrosymmetric dimers; layered stacks
N-(2-(4-nitrophenoxy)ethyl)aniline N-H⋯O, C-H⋯π - Stabilized by nitro-oxygen interactions
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline N-H⋯O, C-H⋯O Orthorhombic C(8) chains along [001] direction

Insights:

  • The target compound’s nitro group may participate in N-H⋯O hydrogen bonding, similar to , but with enhanced resonance stabilization due to the naphthalene core.
  • Brominated analogs () form unique N-H⋯Br interactions, absent in the nitro-substituted target, which could influence melting points and solubility.

Spectroscopic and Computational Data

Infrared (IR) and density functional theory (DFT) studies on N-(2-phenoxyethyl)aniline derivatives () reveal:

  • Vibrational Modes: Nitro groups exhibit characteristic asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹).
  • DFT Calculations: Electron-withdrawing groups (e.g., -NO₂) lower HOMO-LUMO gaps, increasing reactivity. The naphthalene core in the target compound likely further reduces this gap compared to phenyl analogs.

Biological Activity

N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline, a nitroaromatic compound, has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol
  • Functional Groups : Nitro group (-NO2), ether (-O-), and aniline (-NH2)

This unique combination of functional groups suggests potential interactions with biological targets, particularly in cancer therapy and other diseases.

Research indicates that nitroaromatic compounds often exhibit biological activity through several mechanisms:

  • Cytotoxicity : Nitroaromatic compounds can induce cell death in cancer cells. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including KB (human oral cancer), LNCaP (prostate cancer), and HL-60 (leukemia) cells, with IC50 values ranging from 0.23 to 0.40 μg/mL .
  • Inhibition of Enzymatic Activity : Some studies suggest that nitroaromatic derivatives may inhibit specific enzymes involved in tumor progression and DNA repair processes. This inhibition could enhance the efficacy of existing chemotherapeutic agents.
  • Antioxidant Activity : Certain nitro compounds have been studied for their ability to scavenge free radicals, thus providing a protective effect against oxidative stress in cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

StudyCompoundCell LineIC50 (μg/mL)Observations
BNBKB0.39Significant cytotoxicity observed
BNBLNCaP0.40Effective in inhibiting growth
BNBHL-600.23High potency against leukemia cells

Detailed Findings

  • Antitumor Activity : In a study focusing on nitroaromatic derivatives, this compound demonstrated promising antitumor properties similar to its analogs . The compound's ability to induce apoptosis in cancer cells was attributed to the activation of pro-apoptotic pathways.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound when formulated with nanocarriers for parenteral administration . This could enhance its therapeutic potential by improving bioavailability.
  • Safety Profile : Toxicological assessments indicate that while the compound exhibits significant biological activity, careful evaluation of its safety profile is necessary due to the potential toxicity associated with nitroaromatic compounds .

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